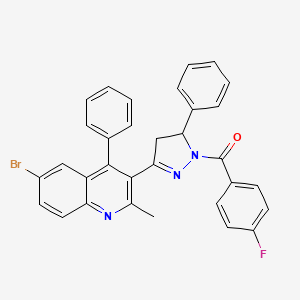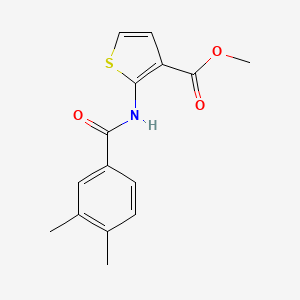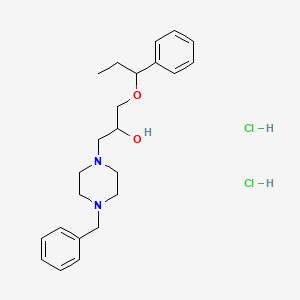
(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-fluorophenyl)methanone is a chemical compound with the molecular formula C27H21BrFN3O .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 502.378 . It has a density of 1.4±0.1 g/cm3 . The boiling point is 616.8±65.0 °C at 760 mmHg . The flash point is 326.8±34.3 °C .Scientific Research Applications
Chemical Synthesis and Functionalization
The compound, due to its complex structure, represents a significant area of interest in chemical synthesis and functionalization research. A related study demonstrates the synthesis of quinoline derivatives through simultaneous double C2/C3 functionalization, indicating the potential for creating diverse molecular architectures (Belyaeva et al., 2018). Such methodologies could be adapted for synthesizing the specified compound, highlighting its relevance in synthetic organic chemistry.
Antitumor Activity
Compounds with structural similarities have been synthesized and evaluated for their antitumor activities. For example, derivatives of indazolyl and phenylmethanone have shown significant inhibition on the proliferation of various cancer cell lines (Zhi-hua Tang & W. Fu, 2018). These findings suggest that the specified compound may also possess promising antitumor properties, warranting further investigation.
Antioxidant Properties
Research into the antioxidant properties of phenylmethanone derivatives reveals potential health benefits. For instance, the synthesis of bromophenols from reactions including bromination and demethylation has shown these compounds to have effective antioxidant power (Çetinkaya et al., 2012). This area of research suggests that our compound of interest, by virtue of its structural complexity, might also exhibit significant antioxidant capabilities.
Antimycobacterial Activity
The antimycobacterial activity of novel phenyl and dihydro-pyrazolyl derivatives has been documented, with some compounds showing good activity against isoniazid-resistant Mycobacterium tuberculosis (Ali & Yar, 2007). This implies that the specified compound could have potential applications in the development of new antimycobacterial agents.
Fluorescent Labeling and Sensing
Fluorophores derived from quinolone, such as 6-methoxy-4-quinolone, exhibit strong fluorescence and stability over a wide pH range, making them ideal for biomedical analysis and fluorescent labeling (Hirano et al., 2004). The inherent fluorescent properties of quinoline derivatives, including our compound, may thus find application in molecular biology and analytical chemistry for fluorescence-based assays and sensing.
properties
IUPAC Name |
[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23BrFN3O/c1-20-30(31(22-10-6-3-7-11-22)26-18-24(33)14-17-27(26)35-20)28-19-29(21-8-4-2-5-9-21)37(36-28)32(38)23-12-15-25(34)16-13-23/h2-18,29H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHBRVUVVPKJBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-fluorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959104.png)

![5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B2959106.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2959107.png)

![4-[(Allylamino)sulfonyl]benzoic acid](/img/structure/B2959110.png)
![1-Benzyl-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2959112.png)
![Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2959113.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide](/img/structure/B2959115.png)



![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2959124.png)